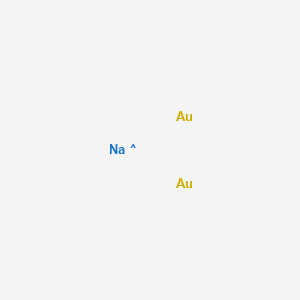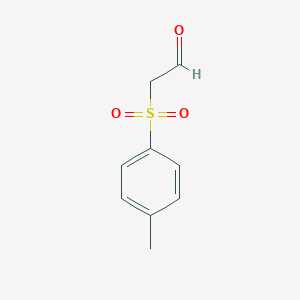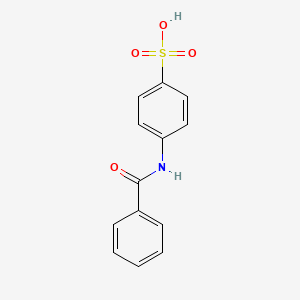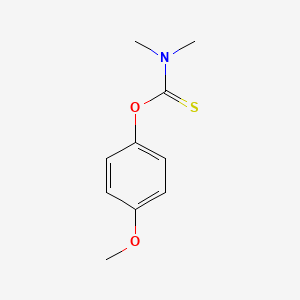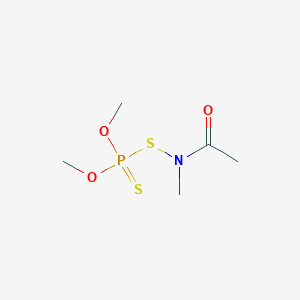![molecular formula C18H18O3 B14730016 3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol CAS No. 6049-68-9](/img/structure/B14730016.png)
3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopentanaphthalene core fused with a dioxolane ring, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol typically involves a multi-step process:
Formation of the cyclopentanaphthalene core: This can be achieved through the reaction of indenyl radicals with vinylacetylene at high temperatures (around 1300 K) in a chemical microreactor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain high temperatures and pressures, and the employment of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated spirocyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride for halogenation or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one.
Reduction: Formation of a more saturated spirocyclic alcohol.
Substitution: Formation of spirocyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is unique due to its specific combination of a spirocyclic structure with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
6049-68-9 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
3-spiro[1,3-dioxolane-2,7'-cyclopenta[a]naphthalene]-6'-ylpropan-1-ol |
InChI |
InChI=1S/C18H18O3/c19-10-2-5-17-16-7-6-13-3-1-4-14(13)15(16)8-9-18(17)20-11-12-21-18/h1,3-4,6-9,19H,2,5,10-12H2 |
Clave InChI |
NFSVZNOSJKWGMS-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC3=C4C=CC=C4C=CC3=C2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

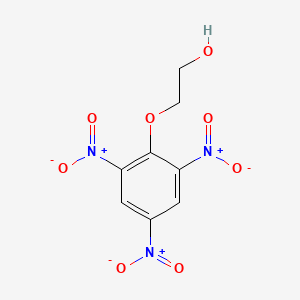
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
